tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate

Description

Molecular Architecture and Stereochemical Configuration

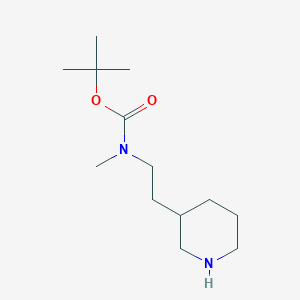

The molecular structure of tert-butyl methyl(2-(piperidin-3-yl)ethyl)carbamate (C~13~H~26~N~2~O~2~, molecular weight 242.36 g/mol) comprises three key components: a piperidine ring, a carbamate group (-OCONR~2~), and a tert-butyl substituent (Figure 1). The piperidine ring adopts a chair conformation, with the carbamate moiety attached via a two-carbon ethyl spacer to the 3-position of the ring. The tert-butyl group and methyl substituent on the carbamate nitrogen introduce steric bulk, which stabilizes the molecule against enzymatic degradation.

Stereochemical Features

The piperidin-3-yl group introduces a chiral center at the 3-position of the ring, resulting in two enantiomers: (R)- and (S)-configurations. While the specific stereochemistry of the compound is not explicitly reported in available literature, analogous piperidine carbamates often exhibit enantiomer-dependent biological activity. For example, MAGL-selective inhibitors with similar piperidine scaffolds demonstrate preferential binding to enzyme active sites in a stereospecific manner. The ethyl linker between the piperidine ring and carbamate group allows rotational flexibility, enabling adaptive binding to target proteins.

Table 1: Key molecular properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C~13~H~26~N~2~O~2~ |

| Molecular weight | 242.36 g/mol |

| Chiral centers | 1 (piperidin-3-yl position) |

| Key functional groups | Carbamate, piperidine, tert-butyl |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from structurally related piperidine carbamates. For instance, carbamates with tert-butyl groups, such as 4-(tert-butoxycarbonylaminomethyl)piperidine, exhibit well-defined crystal lattice structures stabilized by van der Waals interactions between hydrophobic tert-butyl moieties. Computational modeling suggests that the ethyl spacer in this compound adopts a gauche conformation to minimize steric clash between the piperidine ring and carbamate group.

The tert-butyl group imposes significant steric hindrance, restricting rotation around the carbamate N-C bond. This rigidity may enhance binding selectivity by pre-organizing the molecule into a bioactive conformation. Comparative studies on piperazine carbamates reveal that bulky substituents at analogous positions improve metabolic stability by shielding the carbamate electrophile from hydrolytic enzymes.

Comparative Analysis with Related Piperidine Carbamates

This compound shares structural motifs with several bioactive piperidine derivatives (Table 2). Key distinctions include:

- Substituent Positioning : Unlike 4-(N-Boc-N-methylamino)methylpiperidine, which positions the carbamate on the 4-position of the ring, this compound features a 3-position attachment via an ethyl chain. This alters the molecule’s spatial orientation and hydrogen-bonding potential.

- Linker Flexibility : Compared to saturated bisarylcarbinol-linked carbamates (e.g., compound 23 in PMC2828288), the ethyl spacer provides greater conformational mobility, potentially enabling interactions with deeper regions of enzyme active sites.

- Steric Profile : The tert-butyl group distinguishes it from methyl-dominated analogs like tert-butyl (3-methylpiperidin-3-yl)carbamate, offering enhanced lipophilicity for blood-brain barrier penetration.

Table 2: Structural comparison with related piperidine carbamates

The ethyl linker in this compound balances rigidity and flexibility, a feature shared with dual MAGL-FAAH inhibitors that require adaptable binding geometries. However, its lack of aromatic groups distinguishes it from FAAH-selective carbamates, which often employ π-stacking interactions with enzyme active sites.

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(2-piperidin-3-ylethyl)carbamate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-7-11-6-5-8-14-10-11/h11,14H,5-10H2,1-4H3 |

InChI Key |

ITIYZLUUEXVVJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate typically involves the reaction of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester with methyl iodide in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by extraction with ethyl acetate and water. The organic layer is then washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products depend on the substituent introduced but can include various alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for the synthesis of other organic compounds and as a catalyst in chemical reactions.

Biology: Studied for its potential biochemical and physiological effects.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used as a building block for more complex molecules in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Key Observations :

- Aromatic vs. Saturated Rings : Pyridine-based analogs (e.g., from ) exhibit aromaticity, which may enhance rigidity and electronic properties compared to the flexible piperidine scaffold .

Physicochemical and Functional Properties

- Lipophilicity : The ethyl chain in the target compound may increase lipophilicity compared to analogs with direct Boc-piperidine linkages (e.g., tert-Butyl (6-methylpiperidin-3-yl)carbamate), affecting membrane permeability .

- Solubility : Fluorinated derivatives (e.g., ) likely exhibit lower aqueous solubility due to trifluoromethyl groups, whereas the target compound’s piperidine and ethyl groups may enhance solubility in polar solvents .

- Stability : Boc groups generally confer stability under basic conditions, but steric factors (e.g., methyl substitution) could influence deprotection kinetics .

Biological Activity

tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine moiety and carbamate functional group, has been studied for its interactions with various biological targets, including enzymes and receptors. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.33 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety linked to a piperidine derivative, enhancing its stability and bioavailability.

The mechanism of action of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to modulate the activity of various enzymes, potentially acting as an inhibitor or activator. The piperidine ring is crucial for binding to the active sites of these enzymes, while the carbamate group enhances the compound's stability and solubility in biological systems.

- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways related to cognitive functions and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-1β. This effect was observed in vitro using human macrophage models .

3. Anticancer Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell cycle regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.